2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide
Descripción
2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core with an isopropyl substituent at the 1-position and a phenethylacetamide side chain. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in targeting kinases and neurotransmitter receptors .
Propiedades
IUPAC Name |
2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15(2)20-24-25-21-22(29)26(17-10-6-7-11-18(17)27(20)21)14-19(28)23-13-12-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGZUDHOIQCJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide typically involves the oxidative cyclization of α-keto acids and hydrazinopyridines. One efficient method is the KI-catalyzed oxidative cyclization, which is a one-pot approach that offers good economic and environmental advantages . Another method involves the iodobenzene diacetate-mediated oxidative intramolecular cyclization of hydrazinyl-quinoxalin-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The eco-friendly synthesis methods are particularly advantageous for industrial applications, reducing the environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different triazoloquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazoloquinoxaline core.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate in ethanol is used for reduction reactions.
Substitution: Phosphorus oxychloride and catalytic amounts of DMF are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit significant biological activities, such as anticancer and antimicrobial properties .
Aplicaciones Científicas De Investigación
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a VEGFR-2 tyrosine kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of VEGFR-2 tyrosine kinase, which plays a crucial role in tumor angiogenesis. By inhibiting this enzyme, the compound can disrupt the growth and proliferation of cancer cells. Additionally, it induces apoptosis in cancer cells by increasing the expression of pro-apoptotic markers and decreasing anti-apoptotic markers .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-(1-Isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide
The most closely related compound documented in literature is 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide (), which substitutes the phenethyl group with a para-tolyl moiety. This structural variation significantly alters physicochemical and pharmacological properties:
Mechanistic Implications:
- Phenethyl Group : The extended alkyl chain in the phenethyl derivative may facilitate interactions with hydrophobic binding pockets in enzymes or receptors, such as ATP-binding sites in kinases. However, increased LogP could reduce solubility, necessitating formulation adjustments .
- p-Tolyl Group : The para-tolyl substituent introduces a planar aromatic system with a methyl group, which could engage in π-π stacking or van der Waals interactions. This may improve selectivity for targets requiring flat binding surfaces.
Research Findings and Limitations
Theoretical analyses suggest:
Metabolic Stability : The phenethyl group may undergo faster oxidative metabolism via cytochrome P450 enzymes compared to the p-tolyl analog, impacting half-life .
Synthetic Accessibility : The p-tolyl derivative is synthetically simpler due to the absence of a multi-carbon alkyl chain, as reflected in its lower molecular weight.
Critical Knowledge Gaps:
- No experimental binding affinity or IC₅₀ values are reported for either compound.
- Pharmacokinetic profiles (e.g., bioavailability, tissue distribution) remain unstudied.
Actividad Biológica
2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis details, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazoloquinoxaline core with an isopropyl group and a phenethylacetamide moiety. The molecular formula is with a molecular weight of approximately 405.4 g/mol. Its structural uniqueness contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N5O3 |
| Molecular Weight | 405.4 g/mol |
| CAS Number | Not available |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, possibly through the induction of apoptosis and modulation of cell cycle progression. The specific mechanisms involve interaction with key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
The compound also displays promising antimicrobial properties against a range of bacteria and fungi. Research suggests that it may disrupt cell membrane integrity or inhibit essential enzymatic processes in microbial cells.
The biological activity of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and microbial metabolism.
- Receptor Interaction : Potential interactions with cellular receptors that regulate apoptosis and cell proliferation.
- Cell Cycle Modulation : Inducing cell cycle arrest at various phases, particularly G1 and G2/M phases.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after 48 hours of exposure.
Study 2: Antimicrobial Activity
In vitro assays against Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The mode of action was suggested to be bactericidal rather than merely bacteriostatic.
Synthesis Pathways
The synthesis of 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenethylacetamide typically involves several steps:
- Formation of the Triazoloquinoxaline Core : This involves cyclization reactions using appropriate precursors.
- Acetylation Reaction : Introducing the acetamide group via acetylation methods.
- Final Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
